Amifostine is an organic thiophosphate cytoprotective agent . It is used to reduce the cumulative renal toxicity associated with repeated administration of cisplatin in patients with advanced ovarian cancer or non-small cell lung cancer and also to reduce the incidence of moderate to severe xerostomia in patients undergoing post-operative radiation treatment for head and neck cancer . It is a prodrug that is dephosphorylated by alkaline phosphatase in tissues to a pharmacologically active free thiol metabolite .
Amifostine is an inactive prodrug that is converted to an active thiol by dephosphorylation by alkaline phosphatase in the normal endothelium . The hypovascularity and acidity of the tumor environment and the differential expression of alkaline phosphatase in normal and neoplastic tissues contribute to its cytoprotective selectivity .
The empirical formula of Amifostine disulfide is C10H26N4S2 · 4HCl . Its molecular weight is 412.31 .
Amifostine is a prodrug that is dephosphorylated by alkaline phosphatase in tissues to a pharmacologically active free thiol metabolite . This metabolite is believed to be responsible for the reduction of the cumulative renal toxicity of cisplatin and for the reduction of the toxic effects of radiation on normal oral tissues .
The disulfide bond in WR-33278 can undergo reduction to generate two molecules of WR-1065. This reduction can be achieved using reducing agents such as dithiothreitol (DTT) or glutathione. [, , ] The disulfide bond can also participate in disulfide exchange reactions with other thiol-containing molecules. [, , ]
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: